molecular formula C9H10O2 B144327 (2,3-Dihydrobenzofuran-2-yl)methanol CAS No. 66158-96-1

(2,3-Dihydrobenzofuran-2-yl)methanol

Cat. No. B144327
Key on ui cas rn: 66158-96-1
M. Wt: 150.17 g/mol
InChI Key: ITMGMSZDAOAVNO-UHFFFAOYSA-N
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Patent
US07629358B2

Procedure details

A solution of meta-chloroperbenzoic acid (96.4 g, 335 mmol) in dichloromethane (500 mL) was added to an ice-cold solution of 2-allylphenol (30 g, 224 mmol) in dichloromethane (1 L) and the mixture was stirred at 0° C. for 30 minutes and at room temperature for 18 hours. The reaction mixture was then re-cooled to 0° C., quenched with 2M sodium hydroxide solution (700 mL) and stirred for 30 minutes. The organic layer was then separated, dried over magnesium sulfate and concentrated in vacuo to give a yellow oil. The oil was purified by HPLC using a Chiralpak AD 250*4.6 mm column and hexane:isopropanol (90:10) as the eluant, to afford the title compound.
Quantity
96.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])[CH:13]=[CH2:14]>ClCCl>[O:21]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[CH2:12][CH:13]1[CH2:14][OH:9]

Inputs

Step One
Name
Quantity
96.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes and at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then re-cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 2M sodium hydroxide solution (700 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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